Home > Products > Screening Compounds P105480 > Bortezomib-D8 (Major)
Bortezomib-D8 (Major) -

Bortezomib-D8 (Major)

Catalog Number: EVT-1492737
CAS Number:
Molecular Formula: C₁₉H₁₇D₈BN₄O₄
Molecular Weight: 392.29
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bortezomib-D8 (Major) is a deuterated derivative of bortezomib, a proteasome inhibitor used primarily in the treatment of multiple myeloma and certain types of lymphoma. The deuteration enhances the compound's stability and allows for more precise pharmacokinetic studies. Bortezomib itself is a dipeptide boronate that disrupts the proteasome's function, leading to the accumulation of pro-apoptotic factors and subsequent cancer cell death.

Source

Bortezomib-D8 is synthesized from bortezomib through a process that incorporates deuterium, typically involving reactions with deuterated solvents or reagents. This compound is utilized in various research settings to study drug metabolism and pharmacodynamics due to its isotopic labeling.

Classification
  • Chemical Class: Proteasome inhibitor
  • Chemical Structure: Bortezomib-D8 retains the core structure of bortezomib, with the incorporation of deuterium atoms at specific positions to facilitate tracking in biological systems.
Synthesis Analysis

The synthesis of bortezomib-D8 involves several steps, primarily focusing on the introduction of deuterium into the bortezomib molecule.

Methods

Technical Details

  • Reagents: Deuterated solvents, boronic acids, and coupling agents.
  • Conditions: Reactions are often performed under inert atmospheres (e.g., argon) to prevent oxidation and degradation.
Molecular Structure Analysis

Bortezomib-D8 has a molecular formula similar to that of bortezomib but includes additional deuterium atoms.

Structure

  • Molecular Formula: C19_{19}H25_{25}B2_{2}N3_{3}O4_4
  • Molecular Weight: Approximately 396.20 g/mol (considering deuteration).
  • Structural Features: The compound features a boron atom in its structure, which is crucial for its activity as a proteasome inhibitor.

Data

  • NMR Spectroscopy: The incorporation of deuterium can be confirmed through NMR spectroscopy, where shifts in chemical shifts indicate the presence of deuterated hydrogen atoms.
Chemical Reactions Analysis

Bortezomib-D8 undergoes similar chemical reactions as its non-deuterated counterpart but can provide insights into metabolic pathways due to its isotopic labeling.

Reactions

  1. Proteasome Inhibition: Bortezomib-D8 binds to the active site of the proteasome, inhibiting its function and leading to apoptosis in cancer cells.
  2. Metabolic Studies: The use of bortezomib-D8 in metabolic studies allows researchers to trace the compound's pathway through biological systems using mass spectrometry.

Technical Details

  • Analytical Techniques: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly used to analyze the pharmacokinetics and metabolism of bortezomib-D8 in biological samples.
Mechanism of Action

The mechanism by which bortezomib-D8 exerts its effects is primarily through inhibition of the proteasome, which plays a critical role in protein degradation within cells.

Process

  1. Binding: Bortezomib-D8 binds covalently to the active site of the 26S proteasome.
  2. Inhibition: This binding prevents the proteasome from degrading ubiquitinated proteins, leading to an accumulation of pro-apoptotic factors such as p53 and Bax.
  3. Cell Death Induction: The accumulation of these factors triggers apoptosis in malignant cells.

Data

  • Studies have shown that bortezomib treatment leads to increased levels of these apoptotic proteins, confirming its mechanism as a potent inducer of cell death in cancer therapy .
Physical and Chemical Properties Analysis

Bortezomib-D8 exhibits several physical and chemical properties that are critical for its function as a therapeutic agent.

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: The presence of deuterium can enhance stability under physiological conditions compared to non-deuterated counterparts.
  • pH Sensitivity: The compound's solubility and stability may vary with pH; optimal conditions are generally around neutral pH levels.

Relevant Data or Analyses

  • Stability studies indicate that bortezomib-D8 remains stable for extended periods under various storage conditions .
Applications

Bortezomib-D8 has several scientific uses primarily focused on research rather than direct therapeutic applications:

  1. Pharmacokinetic Studies: Used extensively in studies assessing drug absorption, distribution, metabolism, and excretion (ADME).
  2. Metabolic Pathway Tracing: Its isotopic labeling allows researchers to track metabolic pathways in vivo and in vitro.
  3. Drug Interaction Studies: Helps evaluate interactions with other drugs or compounds within biological systems.
Introduction to Bortezomib-D8 (Major)

Historical Context of Proteasome Inhibitors in Cancer Therapeutics

The development of proteasome inhibitors emerged from foundational discoveries in protein degradation biology. The ubiquitin-proteasome system (UPS), recognized through Nobel Prize-winning work, was identified as a critical regulator of cellular homeostasis, with proteasomes functioning as barrel-shaped multicomplexes responsible for targeted protein degradation [1]. Early research demonstrated that malignant cells exhibit heightened dependence on proteasome function, creating a therapeutic window for intervention [4].

Table 1: Key Milestones in Proteasome Inhibitor Development

YearDevelopment MilestoneSignificanceSource
1995Synthesis of bortezomib (PS-341)First boronic acid-based proteasome inhibitor with reversible binding mechanism [1]
2003FDA approval for relapsed multiple myelomaValidation of proteasome inhibition as anticancer strategy [4] [6]
2006FDA approval for mantle cell lymphomaExpanded clinical utility to hematologic malignancies [1] [6]
2014Frontline approval for mantle cell lymphomaDemonstrated superiority over standard chemotherapies [1]

Bortezomib's mechanism involves multisystem disruption of cancer cell survival pathways: (1) Inhibition of NF-κB signaling through IκBα accumulation; (2) Induction of unfolded protein response; (3) Stabilization of pro-apoptotic factors (NOXA, Bax, p53); and (4) Cell cycle disruption via p21/p27 stabilization [1] [4]. Preclinical models demonstrated synergistic activity with chemotherapeutics, particularly in mantle cell lymphoma where bortezomib-containing regimens showed significant improvement in progression-free survival compared to standard therapies [1]. Despite clinical success, challenges including drug resistance and variable therapeutic response created demand for advanced research tools like deuterated analogues to investigate pharmacokinetic barriers and resistance mechanisms [1] [4].

Rationale for Deuterium Labeling in Pharmacological Research

Deuterium (²H), the stable heavy isotope of hydrogen, possesses identical atomic radius but doubled mass compared to protium (¹H), creating subtle but significant alterations in molecular behavior. The deuterium kinetic isotope effect (DKIE) arises from the reduced vibrational frequency and higher activation energy required for cleavage of carbon-deuterium (C-D) bonds versus carbon-hydrogen (C-H) bonds (5.0-6.5 kcal/mol vs 3.5-4.0 kcal/mol) [7]. This phenomenon manifests as:

  • Metabolic Stabilization: Rate-limiting C-H bond cleavage during cytochrome P450-mediated oxidation can be attenuated, potentially reducing first-pass metabolism. The theoretical maximum DKIE for oxidative metabolism is approximately 9, though observed values typically range from 2-7 depending on enzymatic context [7].
  • Isotopic Differentiation: Deuterium incorporation creates distinct mass signatures detectable by mass spectrometry, enabling precise quantification of drug molecules amidst biological matrices without compromising target engagement [5] [8].
  • Metabolic Pathway Diversion: Deuterium substitution may redirect metabolism away from toxic pathways, though this requires strategic placement at sites of bioactivation [7].

Table 2: Pharmacological Implications of Deuterium Substitution

Deuterium EffectMechanistic BasisResearch Utility
Metabolic retardationHigher activation energy for C-D bond cleavageExtended half-life studies; metabolite identification
Mass spectral differentiation+1.006 Da mass shift per deuterium atomQuantitative LC-MS/MS assays; drug distribution studies
Altered binding kineticsMinor steric and lipophilicity changes (ΔlogP = -0.006)Structure-activity relationship investigations

In proteasome inhibitor research, deuterium labeling enables: (1) Tracking drug distribution in complex biological systems; (2) Differentiating administered drug from endogenous compounds; (3) Quantifying low-abundance metabolites; and (4) Investigating proteasome dynamics through pulse-chase experiments [5] [7] [8]. These applications proved essential for understanding bortezomib's tissue distribution and resistance mechanisms in lymphoma models [1].

Bortezomib-D8 as a Stable Isotope-Labeled Analogue: Scope and Significance

Bortezomib-D8 incorporates eight deuterium atoms at specific molecular positions: the phenylalanine-derived phenyl ring (five deuterium atoms) and the pyrazinoyl-leucine moiety (three deuterium atoms), creating a molecular mass of 392.29 g/mol compared to 384.24 g/mol for unlabeled bortezomib [2] [3]. This strategic deuteration pattern minimizes structural perturbation while maximizing isotopic detectability:

  • Molecular Formula: C₁₉H₁₇D₈BN₄O₄
  • SMILES Notation: O=C(NC(C([2H])([2H])C1=C([2H])C([2H])=C([2H])C([2H])=C1[2H])([2H])C(NC@HCC(C)C)=O)C2=NC=CN=C2
  • Isotopic Purity: Typically ≥98.0% with defined distribution (d6: 3%, d7: 10%, d8: 86%) [3]

Table 3: Structural and Analytical Properties of Bortezomib-D8

PropertyBortezomibBortezomib-D8Analytical Significance
Molecular weight384.24 g/mol392.29 g/mol+8.05 Da mass shift for MS differentiation
Proteasome inhibition (Ki)0.6 nMEquivalent activityMaintains target engagement
Isotopic distributionN/Ad6:3%, d7:10%, d8:86%Quantifiable isotopic pattern in complex matrices

The compound's significance spans multiple research domains:

  • Quantitative Mass Spectrometry: Serves as ideal internal standard for LC-MS/MS quantification of bortezomib in biological matrices, eliminating variability from ion suppression and extraction efficiency [8]. Studies demonstrate that deuterated internal standards provide superior accuracy compared to structural analogues when quantifying neuropeptides in brain dialysates, a principle directly applicable to bortezomib pharmacokinetics [8].
  • Drug Metabolism Studies: Enables definitive identification of primary versus secondary metabolites through distinctive mass fragmentation patterns. This proves critical for investigating metabolic resistance mechanisms in relapsed lymphoma models [1] [7].
  • Target Engagement Studies: Facilitates investigation of proteasome-drug binding kinetics without isotopic interference, particularly through techniques like native PAGE or activity-based protein profiling [1] [5].
  • Protein Turnover Analysis: Allows pulse-chase experiments measuring proteasome recovery dynamics following inhibition, leveraging stable isotope labeling with mass spectrometry (SIL-MS) approaches validated in neurodegenerative disease models [5].

The development of Bortezomib-D8 exemplifies the strategic application of deuterium chemistry to overcome methodological limitations in oncology research, providing a versatile tool for advancing our understanding of proteasome inhibitor pharmacology and resistance mechanisms in hematologic malignancies [2] [3] [5].

Properties

Product Name

Bortezomib-D8 (Major)

Molecular Formula

C₁₉H₁₇D₈BN₄O₄

Molecular Weight

392.29

Synonyms

Velcade-D8, [(1R)-3-Methyl-1-[[(2S)-1-oxo-3-phenyl-2-[(pyrazinylcarbonyl)amino]propyl]amino]butyl]-boronic Acid-D8

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.